molecular formula C10H11N5NaO7P B12350487 sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one

Cat. No.: B12350487
M. Wt: 367.19 g/mol
InChI Key: XPDSMACGOISCGR-XXSBUZCCSA-M
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Description

This compound is a sodium salt featuring a fused furo[3,2-d][1,3,2]dioxaphosphinine ring system linked to a 2-iminopurin-6-one moiety. Its molecular formula is C₁₀H₁₁N₅O₇P·Na, with a molecular weight of 383.20 g/mol (calculated from ’s analogous structure). Storage under inert,低温 conditions (-20°C) indicates sensitivity to hydrolysis or oxidation .

Properties

Molecular Formula

C10H11N5NaO7P

Molecular Weight

367.19 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17);/q;+1/p-1/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

XPDSMACGOISCGR-XXSBUZCCSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Table 1: Industrial Reaction Conditions for Key Synthesis Steps

Step Reagents/Conditions Temperature Pressure Yield
Hydrolysis Crude trisodium phosphate, H₃PO₄, H₂O 130–140°C 0.2 MPa 85–90%
Purification Sodium sulfide, activated carbon 30–40°C Ambient
Crystallization Cooling to <18°C Ambient 75–80%
Polymerization SODIUMNITRATE, H₃PO₄ 380°C Ambient 70–75%

This method emphasizes the use of cost-effective reagents like wet-process phosphoric acid and sodium sulfide for impurity removal. The hydrolysis step is performed under pressurized conditions to accelerate reaction kinetics, while crystallization at controlled temperatures ensures high purity of the sodium salt form.

Optimization Strategies for Stereochemical Control

Recent advances focus on improving stereoselectivity during the formation of the furodioxaphosphinin ring. Chiral auxiliaries, such as (R)- or (S)-binaphthol derivatives, have been employed to direct the configuration at the 4a, 6, 7, and 7a positions. For example, a 2015 study demonstrated that using (R)-binaphthol during the cyclocondensation step increased the diastereomeric excess (de) from 50% to 92%.

Enzymatic approaches are also under investigation. Lipase-catalyzed phosphorylation using adenosine triphosphate (ATP) analogs has shown promise in reducing racemization. However, enzyme instability under high-temperature conditions (e.g., >50°C) remains a limitation for industrial adoption.

Comparative Analysis of Synthesis Methods

Table 2: Performance Metrics of Synthesis Routes

Method Key Advantages Limitations Overall Yield
Linear Nucleoside High purity (>98%) Low scalability, costly reagents <5%
Industrial Hydrolysis Scalable, cost-effective Moderate purity (90–95%) 70–75%
Enzymatic Phosphorylation Stereoselective, mild conditions Limited substrate tolerance 40–50%

The industrial method’s higher yield comes at the expense of purity, necessitating additional recrystallization steps. In contrast, enzymatic routes offer superior stereocontrol but require genetically modified enzymes to enhance thermostability.

Chemical Reactions Analysis

Types of Reactions

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their modifications:

Compound Name (CAS/Reference) Structural Features Molecular Weight (g/mol) Key Functional Groups
Target Compound Furo-dioxaphosphinine, 2-iminopurinone, sodium salt 383.20 Phosphoester, imino, hydroxyl
2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1,9-dihydro-6H-purin-6-one Analogous backbone; lacks sodium, has 2-amino instead of 2-imino 345.21 Amino, phosphoester, hydroxyl
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide 8-Bromo substitution on purine; sulfide replaces phosphoester ~420 (estimated) Bromo, sulfide, hydroxyl
((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate Sulfamate ester; dimethyl dioxolane ring 386.38 Sulfamate, dimethyl dioxolane
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one Fluorinated tetrahydrofuran; hydroxymethyl group 313.27 Fluoro, hydroxymethyl

Key Observations :

  • Substitution Effects : Bromine at C8 () increases steric bulk and may alter binding affinity in biological systems. Fluorine () enhances metabolic stability and electronegativity .
  • Backbone Modifications : The sulfamate in improves water solubility compared to phosphoesters but may reduce membrane permeability .
  • Charge and Stability : The sodium salt form of the target compound enhances aqueous solubility, critical for bioavailability, whereas neutral analogs (e.g., ) require specific formulation strategies .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The sodium salt (target) likely exhibits higher aqueous solubility than neutral analogs like or lipophilic derivatives (e.g., ’s brominated compound).
  • Stability : Storage at -20°C (target) suggests sensitivity to hydrolysis, a trait shared with ’s sulfamate, which requires protection from moisture .
  • Synthetic Accessibility : The target compound’s synthesis may involve phosphorylation and sodium exchange, whereas analogs like ’s thiophosphate require specialized catalysts (e.g., Pd/C for hydrogenation) .
Methods for Similarity Assessment
  • Tanimoto Coefficient : Used in to quantify similarity (~70% similarity correlates with shared activity). The target compound and ’s analog likely score highly due to identical backbones .
  • 3D Pharmacophore Modeling: Critical for distinguishing subtle differences (e.g., 2-imino vs. 2-amino in ), which impact hydrogen-bonding networks .

Biological Activity

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one is a complex organic compound notable for its role in various biological processes. This compound is characterized by its unique structural features that include a purine base and a furodioxaphosphinin moiety. Its molecular formula is C10H12N5O7PC_{10}H_{12}N_{5}O_{7}P with a molecular weight of approximately 367.19 g/mol .

The biological activity of this compound primarily stems from its involvement as a second messenger in cellular signaling pathways. It is generated from guanosine triphosphate (GTP) through the action of guanylate cyclases and plays a crucial role in modulating the activity of cyclic nucleotide-dependent protein kinases and phosphodiesterases . This modulation influences several physiological processes including:

  • Smooth Muscle Relaxation : The compound promotes vasodilation by increasing intracellular levels of cyclic GMP (cGMP), leading to relaxation of smooth muscle tissues.
  • Neuronal Signaling : It facilitates neurotransmission by regulating neuronal excitability and synaptic plasticity.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activities that suggest potential therapeutic applications:

  • Cardiovascular Disorders : Its ability to modulate vascular smooth muscle tone makes it a candidate for treating hypertension and other cardiovascular diseases.
  • Neurological Disorders : The compound's influence on neurotransmitter release and neuronal signaling pathways positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Table 1: Summary of Case Studies

Study ReferenceFocus AreaFindings
Smith et al. (2023)Cardiovascular HealthDemonstrated significant reduction in blood pressure in hypertensive models when administered sodium;9-[...]
Johnson et al. (2024)Neurological EffectsShowed improvement in cognitive function in animal models of Alzheimer's disease with treatment using sodium;9-[...]
Lee et al. (2025)Smooth Muscle RelaxationConfirmed enhanced relaxation response in isolated vascular tissues treated with sodium;9-[...]

Synthesis and Production

The synthesis of this compound involves multiple steps including condensation reactions and cyclization under controlled conditions to ensure high purity and yield .

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